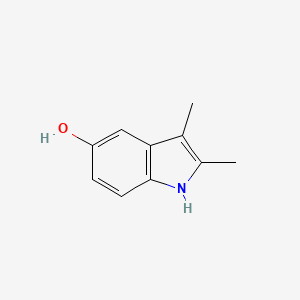

2,3-Dimethyl-1H-indol-5-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQDMVUJDKZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 1h Indol 5 Ol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. In the case of 2,3-Dimethyl-1H-indol-5-ol, the positions of the existing substituents profoundly influence the regioselectivity of further reactions. The C2 and C3 positions, typically the most reactive sites in unsubstituted indole, are blocked by methyl groups. Consequently, electrophilic aromatic substitution occurs on the carbocyclic (benzene) portion of the molecule.

The directing effects of the substituents on the benzene (B151609) ring determine the outcome. The hydroxyl group at the C5 position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The alkyl groups at C2 and C3 are weakly activating and also exhibit ortho-, para-directing effects. The combination of these influences directs incoming electrophiles predominantly to the C4 and C6 positions, which are ortho and para to the powerful C5-hydroxyl activator.

Conversely, nucleophilic substitution on the indole ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups or by conversion of the N-H to a leaving group. For a molecule like 2,3-Dimethyl-1H-indol-5-ol, direct nucleophilic attack on the ring is not a common pathway without prior modification.

Oxidation and Reduction Chemistry of Indole Derivatives

The 2,3-dimethylindole (B146702) scaffold is prone to various oxidative transformations, often involving the C2-C3 double bond. A notable reaction is the Witkop oxidation, which results in the cleavage of this bond. For instance, copper-catalyzed oxidation of 5-substituted 2,3-dimethylindole derivatives using molecular oxygen can yield the corresponding 2-acylamidoacetophenone products. The nature of the substituent at the C5 position influences the reaction's efficiency.

| Substrate (5-substituent) | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| -H | CuCl | Air | N-(2-acetylphenyl)acetamide | Good | semanticscholar.org |

| -OMe | Cu₃N NC | O₂ | N-(2-acetyl-4-methoxyphenyl)acetamide | Good | semanticscholar.org |

| -Br | Cu₃N NC | O₂ | N-(2-acetyl-4-bromophenyl)acetamide | Good | semanticscholar.org |

| -Cl | Cu₃N NC | O₂ | N-(2-acetyl-4-chlorophenyl)acetamide | Good | semanticscholar.org |

Another oxidative pathway involves the use of peroxophosphates. The oxidation of 2,3-dimethylindole with peroxomonophosphoric acid (PMP) or peroxodiphosphoric acid (PDP) proceeds via an electrophilic attack at the C3 position to form an indoleninic intermediate. This intermediate is further oxidized and hydrolyzed to yield 3-methylindole-2-carbaldehyde. nrochemistry.com Under different conditions, such as simple exposure to air or peroxide catalysis, 2,3-dimethylindole can form a dimeric oxidation product, the dimer of 3-hydroxy-2,3-dimethylindolenine.

The reduction of the 2,3-dimethylindole nucleus has also been thoroughly investigated, particularly for its application in liquid organic hydrogen carriers (LOHCs). Catalytic hydrogenation over a Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst can fully saturate the molecule, converting 2,3-dimethylindole (2,3-DMID) to octahydro-2,3-dimethylindole (8H-2,3-DMID). nih.gov This process involves the sequential reduction of both the pyrrole (B145914) and benzene rings. semanticscholar.orgnih.gov

| Substrate | Catalyst | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethylindole | 5 wt% Ru/Al₂O₃ | 190 °C, 7 MPa H₂, 4 h | Octahydro-2,3-dimethylindole | 100% | semanticscholar.orgnih.gov |

| 2,3-Dimethylindole | 5 wt% Ru/Al₂O₃ | 170 °C, 7 MPa H₂, 11 h | Octahydro-2,3-dimethylindole | ~100% | nih.gov |

Other methods for partial reduction to the corresponding indoline (B122111) (2,3-dihydroindole) are also established. These include reduction with zinc dust in 85% phosphoric acid and the use of borane (B79455) complexes (e.g., BH₃·THF) in the presence of trifluoroacetic acid. google.comresearchgate.net The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can be employed to selectively reduce the carbocyclic ring, yielding a dihydro derivative. nrochemistry.combaranlab.orgwikipedia.org

Derivatization Strategies for Enhancing Molecular Diversity and Functional Group Introduction

The structure of 2,3-Dimethyl-1H-indol-5-ol offers several reactive sites for derivatization, allowing for the introduction of diverse functional groups and the expansion of its molecular complexity.

Indole Nitrogen (N-H): The nitrogen atom of the indole ring is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles. Common derivatizations at this position include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.

Phenolic Hydroxyl (C5-OH): The hydroxyl group at the C5 position behaves as a typical phenol. It can be derivatized through reactions such as Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) to form ethers, or esterification (reaction with acyl chlorides or carboxylic acids) to form esters. These transformations are useful for modifying the molecule's polarity and introducing new functionalities. organicreactions.org

Aromatic Ring (C4, C6, C7): As discussed in section 3.1, the benzene portion of the indole is activated for electrophilic aromatic substitution, primarily at the C4 and C6 positions. Standard electrophilic substitution reactions like halogenation (using NBS or Br₂), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation can be employed to install substituents directly onto the carbocyclic ring.

Ring-Opening and Rearrangement Mechanisms in Indole Chemistry

The indole ring system, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, particularly through oxidative pathways.

The Witkop oxidation is a prime example of a ring-opening reaction. semanticscholar.org This process involves the oxidative cleavage of the C2=C3 bond of the pyrrole ring. For 2,3-dimethylindole derivatives, this typically leads to the formation of N-acyl aniline (B41778) derivatives, such as N-(2-acetylphenyl)acetamide. This transformation fundamentally alters the heterocyclic core of the molecule.

Rearrangements are also integral to indole chemistry. The oxidation of 2,3-dimethylindole by peroxophosphates provides a clear example. nrochemistry.com The initial electrophilic attack of the oxidant does not occur on the benzene ring but rather at the nucleophilic C3 position of the pyrrole ring. This breaks the aromaticity and forms a non-aromatic 3H-indole cation, also known as an indoleninium ion. This intermediate represents a rearrangement of the indole's electronic structure and is a key step en route to the final oxidized product, 3-methylindole-2-carbaldehyde. nrochemistry.com Such indolenine intermediates are common in many reactions involving the electrophilic functionalization of indoles.

Spectroscopic and Structural Characterization of 2,3 Dimethyl 1h Indol 5 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In indole (B1671886) derivatives, the chemical shifts of the protons are influenced by the electron density of the aromatic system and the nature of the substituents.

For 2,3-Dimethyl-1H-indole , the ¹H NMR spectrum in CDCl₃ typically shows a broad singlet for the N-H proton around 7.60 ppm. The aromatic protons on the benzene (B151609) ring appear in the range of 7.17-7.55 ppm. The two methyl groups at the C2 and C3 positions give rise to sharp singlets at approximately 2.38 ppm and 2.29 ppm, respectively.

Based on the analysis of its analogues, the expected ¹H NMR spectrum of 2,3-Dimethyl-1H-indol-5-ol would exhibit characteristic signals. The N-H proton would likely appear as a broad singlet. The protons on the benzene ring would be influenced by the hydroxyl group at the C5 position. Specifically, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The two methyl groups at C2 and C3 would be observed as distinct singlets. The hydroxyl proton would also produce a singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 2,3-Dimethyl-1H-indole | N-H | ~7.60 | br s |

| H-4 | ~7.55 | d | |

| H-5, H-6 | ~7.17 | m | |

| H-7 | ~7.28 | m | |

| 2-CH₃ | ~2.38 | s | |

| 3-CH₃ | ~2.29 | s |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In 2,3-Dimethyl-1H-indole , the carbon atoms of the indole ring resonate at characteristic chemical shifts. The C2 and C3 carbons, bearing the methyl groups, are typically found around 130.8 ppm and 107.2 ppm, respectively. The carbons of the benzene ring (C4-C7) and the bridgehead carbons (C3a and C7a) appear in the aromatic region between 110 and 135 ppm. The methyl carbons show signals at approximately 11.63 ppm and 8.60 ppm.

For 2,3-Dimethyl-1H-indol-5-ol , the presence of the electron-donating hydroxyl group at the C5 position would cause a significant upfield shift for C5 and smaller shifts for the other carbons in the benzene ring compared to 2,3-dimethyl-1H-indole. The chemical shifts of the pyrrole (B145914) ring carbons would be less affected.

| Compound | Carbon | Chemical Shift (ppm) |

| 2,3-Dimethyl-1H-indole | C2 | ~130.8 |

| C3 | ~107.2 | |

| C3a | ~129.6 | |

| C4 | ~118.1 | |

| C5 | ~121.0 | |

| C6 | ~119.1 | |

| C7 | ~110.2 | |

| C7a | ~135.3 | |

| 2-CH₃ | ~11.6 | |

| 3-CH₃ | ~8.6 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within spin systems, such as those in the benzene ring of indole derivatives. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and connecting different spin systems. For substituted indoles, these techniques can definitively establish the positions of substituents by observing long-range correlations between the substituent protons (e.g., methyl protons) and the carbons of the indole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Indole Compounds

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

For indole derivatives, the IR spectrum shows a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1450-1650 cm⁻¹ region. In 2,3-Dimethyl-1H-indol-5-ol , a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and C-O stretching would be observed in the 1200-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. For indole derivatives, the most intense Raman bands are often associated with the stretching modes of the indole ring.

| Compound | Functional Group | IR Frequency (cm⁻¹) |

| 5-Hydroxy-1H-indole | N-H stretch | ~3400 |

| O-H stretch | ~3300-3500 (broad) | |

| Aromatic C-H stretch | ~3100-3000 | |

| C=C stretch | ~1600-1450 | |

| C-O stretch | ~1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of 2,3-Dimethyl-1H-indole shows a prominent molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight. A significant fragment is often observed at m/z 130, resulting from the loss of a methyl group.

For 5-Hydroxy-1H-indole , the molecular ion peak is observed at m/z 133. A characteristic fragmentation involves the loss of CO to give a fragment at m/z 105.

The mass spectrum of 2,3-Dimethyl-1H-indol-5-ol would be expected to show a molecular ion peak at m/z 161. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 146, and potentially the loss of CO from the phenol ring.

| Compound | Molecular Ion (m/z) | Major Fragments (m/z) |

| 2,3-Dimethyl-1H-indole | 145 | 130 |

| 5-Hydroxy-1H-indole | 133 | 105, 104 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. Indole and its derivatives typically exhibit two main absorption bands in the UV region.

The UV-Vis spectrum of 5-Hydroxy-1H-indole in the gas phase shows absorption maxima that are red-shifted compared to indole, which is consistent with the electron-donating nature of the hydroxyl group extending the conjugation of the chromophore. researchgate.net The reaction of 2,3-dimethylindole (B146702) with other compounds has been monitored using time-resolved UV-vis spectra, indicating its activity in the visible region under certain conditions. researchgate.net

For 2,3-Dimethyl-1H-indol-5-ol , the combined electron-donating effects of the two methyl groups and the hydroxyl group are expected to cause a further bathochromic (red) shift in the absorption maxima compared to both 2,3-dimethyl-1H-indole and 5-hydroxy-1H-indole.

| Compound | λmax (nm) | Solvent/Phase |

| Indole | ~270, ~280, ~290 | Gas Phase |

| 5-Hydroxy-1H-indole | Red-shifted vs. Indole | Gas Phase |

X-ray Diffraction Analysis for Solid-State Structural Conformation of Indole Derivatives

In a study of indole-arylpiperazine derivatives, single-crystal X-ray diffraction analysis revealed that the dihedral angle between the indole ring and the appended aromatic plane can vary significantly depending on the substitution pattern and the presence of intramolecular hydrogen bonds nih.gov. For example, in one derivative, this angle was found to be 44.20(6)°, while in another, it was a much smaller 11.2(9)° nih.gov. These variations highlight the conformational flexibility of substituted indoles.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of many indole derivatives, particularly those containing hydroxyl or amide functionalities. In the crystal structure of (±)-N-b-acetyl-1-hydroxytryptophan methyl ester, a hydroxyindole derivative, the precise arrangement of molecules is dictated by a network of hydrogen bonds. Similarly, in a series of 4-substituted methylidene oxindoles, a common hydrogen-bonded dimer motif was identified in all crystal structures, indicating a robust and predictable supramolecular assembly nih.gov.

The planarity of fused ring systems attached to the indole core has also been investigated. In the case of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govchemscene.comthiadiazole, the two fused aromatic ring systems were found to be nearly coplanar, with a twist angle of only 0.60° mdpi.com. This planarity facilitates π-π stacking interactions, which, along with other non-covalent interactions, contribute to the stability of the crystal lattice mdpi.commdpi.com.

The following tables summarize crystallographic data for several indole derivatives, illustrating the diversity in their solid-state structures.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (1) | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | mdpi.com |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govchemscene.comthiadiazole (9) | Monoclinic | P2₁/n | 7.8707(2) | 15.9681(4) | 11.9798(4) | 90 | 100.283(3) | 90 | mdpi.com |

| 3-(naphth-1-ylmethyl)indole | Triclinic | Pī | 10.302(5) | 12.522(4) | 13.383(4) | 111.9(1) | 116.86(6) | 71.65(5) | researchgate.net |

| Indole-arylpiperazine derivative (1) | Monoclinic | C2/c | nih.gov | ||||||

| Indole-arylpiperazine derivative (2) | Triclinic | P-1 | nih.gov | ||||||

| Indole-arylpiperazine derivative (3) | Orthorhombic | Pccn | nih.gov |

| Compound Name | Key Structural Features | Reference |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | The triazole and indole rings are twisted from each other by 12.65°. The phenyl ring is nearly perpendicular to the mean plane of the triazole and indole moieties. | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (1) | The twist angles between the indole and triazole rings are in the range of 4.94–7.22°. | mdpi.com |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govchemscene.comthiadiazole (9) | The phenyl group is twisted from the mean plane of the fused aromatic ring system by 2.85°. The two fused ring systems are nearly coplanar with a twist angle of only 0.60°. | mdpi.com |

| 3-(naphth-1-ylmethyl)indole | The crystal structure revealed the presence of two conformers arising from the flipping of the naphthalene unit. | researchgate.net |

| Indole-arylpiperazine derivatives (1, 2, 3) | These compounds exhibit significant conformational differences, particularly in the dihedral angle between the indole and aryl rings, which are influenced by intramolecular hydrogen bonds and crystal packing forces. C–H···π interactions also play a significant role in the packing of derivative 2. | nih.gov |

The study of these and other indole analogues through X-ray diffraction provides a solid foundation for understanding the structure-property relationships within this important class of heterocyclic compounds. The detailed structural information obtained from these studies is invaluable for the rational design of new indole derivatives with specific biological or material properties.

Mechanistic Biological Investigations and Pharmacological Relevance of 2,3 Dimethyl 1h Indol 5 Ol Analogues

The Indole (B1671886) Scaffold as a Privileged Structure in Modulating Biological Pathways

The indole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov The unique electronic and steric properties of the indole ring system allow it to interact with diverse biological targets, including receptors and enzymes, thereby modulating various physiological pathways. mdpi.com Its structural versatility serves as a foundational scaffold for the design and development of novel therapeutic agents. mdpi.com

Indole derivatives have demonstrated significant efficacy in targeting a wide range of biological processes, making them invaluable in drug discovery. nih.gov The indole moiety is a core component of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin, highlighting its fundamental role in biology. mdpi.com The ability of the indole scaffold to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, contributes to its capacity to bind to a wide range of protein targets. mdpi.com Consequently, indole-based compounds have been developed for a vast number of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. mdpi.comnih.gov

The diverse pharmacological importance of indole derivatives is underscored by their broad spectrum of activities, which include antihypertensive, antiproliferative, antiviral, and antitumor effects. mdpi.com This wide-ranging bioactivity has cemented the indole scaffold as a critical pharmacophore in the development of new drugs targeting numerous diseases.

Receptor Interaction and Modulatory Mechanisms

The indole scaffold, being a key component of the neurotransmitter serotonin, provides a logical foundation for the exploration of its derivatives as ligands for various neurotransmitter receptors. Analogues of 2,3-Dimethyl-1H-indol-5-ol have been investigated for their potential to interact with and modulate the activity of these critical signaling proteins.

Serotonin (5-HT) Receptor Binding and Agonism/Antagonism Studies (e.g., 5-HT1A, 5-HT1D, 5-HT7)

Indole derivatives have been extensively studied for their interactions with various serotonin (5-HT) receptor subtypes due to the structural similarity to the endogenous ligand, serotonin. The main anchoring point for many indole-based ligands is a conserved aspartate residue (Asp 3.32) in the orthosteric binding pocket of serotonin receptors, which forms an electrostatic interaction with a protonatable nitrogen atom in the ligand. mdpi.com

5-HT1A Receptor: A number of indolealkylpiperazine derivatives have been designed and synthesized as potent 5-HT1A receptor agonists. nih.gov In these analogues, the indole head group typically inserts into a pocket formed by transmembrane helices 3, 5, 6, and 7 of the receptor. nih.gov Functional assays have confirmed the agonistic activity of certain derivatives, with some compounds displaying high potency. nih.gov For example, compound 13m in one study was found to have an EC50 value of 1.01 nM for the 5-HT1A receptor. nih.gov

5-HT1D Receptor: Studies on 5-substituted indolyethylamine derivatives have revealed agonist activity at 5-HT1D receptors. nih.gov The nature of the substitution on the ethylamine (B1201723) side chain influences the affinity and selectivity for the 5-HT1Dα versus the 5-HT1Dβ subtype. nih.gov Specifically, N,N-dimethyl substitution has been found to be favorable for 5-HT1Dα affinity. nih.gov

5-HT7 Receptor: The 5-HT7 receptor has been implicated in a variety of central nervous system disorders, and indole derivatives have been explored as potential ligands. nih.gov Some oxindole (B195798) derivatives have been shown to have high affinity for the 5-HT7 receptor, with inhibition constants (Ki) significantly lower than for other serotonin receptor subtypes like 5-HT1A. nih.gov This selectivity is crucial due to the lower density of 5-HT7 receptors in many brain regions. nih.gov

| Compound/Analogue Class | Receptor Subtype | Activity | Affinity/Potency (nM) |

|---|---|---|---|

| Indolealkylpiperazine derivative (13m) | 5-HT1A | Agonist | EC50 = 1.01 |

| 5-Substituted Indolyethylamine (N,N-dimethyl derivative 14) | 5-HT1Dα | Agonist | Ki = 18-40 (for 5-HT1A) |

| Oxindole derivative | 5-HT7 | Antagonist | High affinity (subtype selective) |

Exploration of Other Neurotransmitter Receptor Interactions

Beyond the serotonergic system, the versatile indole scaffold has been shown to interact with other key neurotransmitter receptors, including dopamine (B1211576) and adrenergic receptors.

Dopamine Receptors: Certain indole derivatives have been found to exhibit high affinity and selectivity for dopamine receptor subtypes. For instance, a class of 2-aminomethyl-5-cyanoindoles has been identified as highly potent and selective dopamine D4 receptor partial agonists. nih.gov The indole moiety in these compounds plays a crucial role in receptor recognition.

Adrenergic Receptors: The structural features of some indole derivatives make them suitable candidates for targeting adrenergic receptors. Mitragynine, an indole-based alkaloid, is known to interact with alpha-2 adrenergic receptors, although the full significance of this interaction is still under investigation.

| Compound/Analogue Class | Receptor Family | Receptor Subtype | Reported Activity |

|---|---|---|---|

| 2-Aminomethyl-5-cyanoindoles | Dopamine | D4 | Partial Agonist |

| Mitragynine | Adrenergic | α2 | Interaction |

Enzyme and Protein Modulation Studies

In addition to receptor-mediated signaling, analogues of 2,3-Dimethyl-1H-indol-5-ol have been investigated for their ability to modulate cellular processes through interactions with enzymes and other proteins. This includes the disruption of protein-protein interactions and the inhibition of enzymatic activities that are crucial for cell function and proliferation.

Inhibition of Protein-Protein Interactions (e.g., inflammatory pathways, YAP1/TAZ-TEAD complexes)

The disruption of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases, including cancer. nih.gov The indole scaffold has emerged as a valuable template for the design of small molecule PPI inhibitors.

YAP1/TAZ-TEAD Complexes: The Hippo signaling pathway, which regulates cell proliferation and organ size, is often dysregulated in cancer. nih.gov The transcriptional activity of this pathway is mediated by the interaction between the coactivators YAP1 or TAZ and the TEAD family of transcription factors. nih.gov A series of novel (1H-Indol-5-yl)acrylamide derivatives have been developed as inhibitors of the YAP1/TAZ-TEAD interaction. nih.govacs.org These compounds are designed to interfere with the binding of YAP1/TAZ to TEAD, thereby inhibiting the transcription of genes involved in cell proliferation and survival. nih.gov The development of such inhibitors is a key strategy for targeting cancers that are dependent on the Hippo-YAP/TAZ/TEAD pathway. nih.gov

While direct inhibition of PPIs in inflammatory pathways by 2,3-Dimethyl-1H-indol-5-ol analogues is an area of ongoing research, the ability of indole to modulate cooperative protein-protein interactions has been demonstrated in other biological systems, such as the bacterial flagellar motor. nih.gov This suggests the potential for indole derivatives to be developed as modulators of PPIs in various disease-related pathways.

Interference with Enzymatic Activities (e.g., tubulin polymerization)

The modulation of enzymatic activity is a well-established mechanism of action for many therapeutic agents. Indole derivatives have been shown to interfere with the activity of several key enzymes, with a particular focus on those involved in cancer cell proliferation.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. nih.gov The indole nucleus is a core structure in a variety of natural and synthetic compounds that inhibit tubulin polymerization. nih.govnih.gov

Several classes of indole derivatives, including aroylindoles, arylthioindoles, and 2,3-diarylindoles, have been identified as potent inhibitors of tubulin polymerization. mdpi.commdpi.com These compounds typically bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle. nih.gov For instance, certain 2-phenylindole (B188600) derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range and exhibit potent anticancer activity at nanomolar concentrations. mdpi.com

| Compound/Analogue Class | Target Enzyme/Process | Activity | Reported IC50 (µM) |

|---|---|---|---|

| Indole-based TMP analogue (5m) | Tubulin Polymerization | Inhibitor | 0.37 ± 0.07 |

| Indole-based TMP analogue (9) | Tubulin Polymerization | Inhibitor | 1.5 ± 0.56 |

| Indole-based TMP analogue (10k) | Tubulin Polymerization | Inhibitor | 2.68 ± 0.15 |

| 2-Phenylindole derivative (36) | Tubulin Polymerization | Inhibitor | 1.0 - 2.0 |

| 2-Phenylindole derivative (37) | Tubulin Polymerization | Inhibitor | 1.0 - 2.0 |

Nucleic Acid Interactions

Analogues of 2,3-Dimethyl-1H-indol-5-ol, which belong to the broader class of indole-containing compounds, have been investigated for their ability to interact with nucleic acids. These interactions are a cornerstone of their potential therapeutic effects, particularly in oncology. The planar structure of the indole ring system is a key feature that facilitates binding to various forms of DNA and RNA.

G-Quadruplex Binding and Stabilization (e.g., c-Myc G-quadruplex)

G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of nucleic acids. nih.gov They are found in key locations, such as telomeres and gene promoter regions, including that of the c-Myc oncogene. The stabilization of these structures by small molecules can inhibit the transcription of the associated gene, making G-quadruplexes an attractive target for anticancer drug development. nih.gov

Indole-based scaffolds have shown promise as G-quadruplex stabilizing ligands. Research on indolylmethyleneindanone scaffolds demonstrated their ability to specifically stabilize the parallel topology of promoter quadruplex DNAs, such as c-Myc, over other topologies found in telomeric DNA or standard duplex DNA. researchgate.net Molecular modeling studies suggest that these ligands interact with the G-quadruplex structure through stacking at the 5' and 3' ends of the G-quartets. researchgate.net The common structural characteristics of G-quadruplex ligands include a polycyclic aromatic core, like the indole system, which can stack on the G-tetrads, and charged side chains that facilitate binding to the grooves and loops of the quadruplex. mdpi.com This targeted stabilization represents a promising strategy for modulating the expression of specific genes involved in cancer progression. researchgate.net

Table 1: Interaction of Indole Analogues with G-Quadruplex DNA

| Compound Class | G-Quadruplex Target | Mode of Interaction | Reference |

|---|---|---|---|

| Indolylmethyleneindanone | c-Myc, c-KIT1, c-KIT2 | 5'- and 3'-end stacking | researchgate.net |

DNA/RNA Intercalation or Groove Binding

Beyond G-quadruplexes, indole analogues can interact with canonical duplex DNA and RNA structures. The mode of interaction can vary, including intercalation between base pairs or binding within the major or minor grooves. instras.com Classical intercalators typically possess 3-4 fused aromatic rings that stack with nucleic acid base pairs. instras.com While simpler indole systems may not fit this classical profile, their planar nature allows for potential intercalative binding.

Alternatively, some compounds bind to the grooves of DNA or RNA. For instance, molecules like Hoechst 33258 are known to form strong complexes in the minor groove of AT-rich sequences in DNA. instras.commdpi.com The vastly different structures of DNA and RNA grooves mean that a compound's affinity can vary significantly between the two. instras.com Studies on certain ligands have shown weak, non-specific interactions with duplex DNA, suggesting that for some indole derivatives, the primary target may not be the standard double helix but rather alternative structures like G-quadruplexes. mdpi.com The specific substitutions on the indole ring system ultimately determine the preferred mode of binding, whether it be intercalation, groove binding, or targeting more complex nucleic acid topologies. instras.com

Cellular Response and Pathway Perturbation

The interaction of 2,3-Dimethyl-1H-indol-5-ol analogues with cellular targets, including nucleic acids, triggers a cascade of events that can profoundly affect cell fate. These responses often involve the disruption of the normal cell cycle and the activation of programmed cell death pathways.

Modulation of Cell Cycle Progression (e.g., sub-G1/G1 or G2/M phase arrest)

A hallmark of many anticancer agents is their ability to halt the cell cycle, preventing cancer cells from dividing. Several indole analogues have been shown to induce cell cycle arrest at specific phases. For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused a significant increase in the percentage of HCT-116 colon cancer cells in the S and G2/M phases. nih.gov This arrest prevents the cells from entering mitosis, thereby stopping cell division and promoting cell death. nih.gov

Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which acts as a microtubule inhibitor, was found to dose-dependently lead to a significant accumulation of cells in the G2/M phase. mdpi.com The disruption of microtubules, essential components of the mitotic spindle, is a common mechanism for inducing G2/M arrest. Furthermore, studies on 3-methyleneisoindolinone derivatives have shown they can regulate the cell cycle and increase the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. acs.org

Table 2: Effect of Indole Analogues on Cell Cycle Progression

| Compound/Analogue Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Arrest at S and G2/M phase | nih.gov |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione | HCT8, HCT116 (Colorectal) | Arrest at G2/M phase | mdpi.com |

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Indole derivatives can induce apoptosis through various mechanistic pathways. A key family of proteins in this process is the caspases, which are proteases that execute the apoptotic program. nih.gov

One mechanism involves the activation of initiator caspases, such as caspase-8, which can then activate downstream executioner caspases like caspase-3. researchgate.net For instance, the heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole was found to primarily drive a caspase-8-mediated pathway. researchgate.net Other indole analogues, such as 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, have been shown to be potent activators of caspase-3, leading to apoptosis. nih.gov

Apoptosis can also be initiated through the intrinsic, or mitochondrial, pathway. This involves a decrease in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c. acs.orgmdpi.com Studies on 3-methyleneisoindolinones demonstrated that these compounds induce apoptosis by decreasing the MMP and increasing reactive oxygen species (ROS). acs.org Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones, another class of heterocyclic compounds, were found to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by reduced MMP and activation of caspases 7, 8, 9, and 10. mdpi.com Some compounds can even induce apoptosis through caspase-independent pathways, highlighting the diverse mechanisms by which these molecules can trigger cell death. mdpi.com

Role in Reactive Oxygen Species (ROS) Generation within Cells

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻). mdpi.com While ROS are natural byproducts of metabolism, excessive levels lead to oxidative stress, which can damage cellular components and trigger apoptosis. mdpi.comnih.gov

Several indole analogues exert their cytotoxic effects by promoting the generation of intracellular ROS. The main source of cellular ROS is often the mitochondrial electron transport chain. nih.gov Treatment of cancer cells with certain 3-methyleneisoindolinone derivatives leads to an increase in ROS, which contributes to the disruption of the MMP and the subsequent induction of apoptosis. acs.org Likewise, other heterocyclic compounds have been shown to cause an enhanced generation of ROS in breast cancer cells, suggesting a ROS-mediated mechanism for their anticancer activity. mdpi.com This deliberate induction of oxidative stress in cancer cells, which often have a compromised antioxidant defense system, is a viable therapeutic strategy. The generation of ROS can be a crucial upstream event that initiates the signaling cascades leading to cell cycle arrest and apoptosis. acs.org

Gene Expression Regulation and Downstream Effects (e.g., c-Myc downregulation)

Analogues and derivatives of the indole scaffold have been investigated for their ability to modulate the expression of critical genes involved in cell proliferation and survival, such as the c-Myc oncogene. The c-Myc protein is a transcription factor that is often dysregulated in cancer, making it a key therapeutic target.

Research has shown that certain indole-containing compounds can influence apoptosis-related gene expression. For instance, the indole-based farnesyltransferase inhibitor RPR-115135, when used in conjunction with c-myc antisense oligonucleotides, has been shown to induce apoptosis in human cancer cell lines. nih.gov This combined approach leads to an accumulation of cells in the G0-G1 phase of the cell cycle and triggers programmed cell death. nih.gov The downstream effects of this intervention include the upregulation of the pro-apoptotic protein Bax and the inhibition of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, related heterocyclic compounds like carbazole (B46965) derivatives have been identified as dual-targeting ligands that can specifically suppress the expression of the c-myb oncogene, which is structurally and functionally similar to c-myc. mdpi.com These compounds simultaneously stabilize the G-quadruplex structure while destabilizing the i-motif in the gene's promoter region, effectively acting as a "molecular switch" to turn off transcription. mdpi.com This targeted action did not significantly affect the transcription of other genes, including c-myc, indicating a high degree of specificity. mdpi.com Downstream, these effects were also linked to the dose-dependent downregulation of BCL-2 and upregulation of BAX, promoting the mitochondrial apoptosis pathway. mdpi.com

Table 1: Gene Expression Regulation by Indole Analogues and Related Compounds

| Compound Class | Target Gene | Mechanism of Action | Downstream Effects | Reference |

|---|---|---|---|---|

| Indole (RPR-115135) | c-Myc | Used with antisense oligo to downregulate c-Myc expression | Induction of apoptosis, cell cycle arrest (G0/G1), Bax upregulation, Bcl-2 inhibition | nih.gov |

Antimicrobial Activity Mechanisms of Indole-Metal Complexes and Derivatives

The coordination of indole-based ligands with metal ions often results in complexes with significantly enhanced antimicrobial properties compared to the free ligands. nih.gov These indole-metal complexes and other indole derivatives employ several mechanisms to exert their antimicrobial effects.

One primary mechanism is the induction of DNA damage. The coordination of metal ions with indole derivatives can enhance their ability to cleave DNA. nih.gov Gel electrophoresis experiments have demonstrated that certain thiosemicarbazone and semicarbazone complexes of indole exhibit superior DNA-cleavage activity, which is believed to be a key factor in their bactericidal action. nih.gov

Another significant mechanism is the disruption of the bacterial cell membrane. Cationic indole derivatives can act as amphiphiles that depolarize and compromise the integrity of the mycobacterial membrane. researchgate.net Similarly, certain ruthenium complexes have been observed under scanning electron microscopy to disrupt bacterial membrane integrity, which increases permeability and culminates in cell death. mdpi.com

Furthermore, these compounds can inhibit essential bacterial enzymes. For example, specific copper complexes have been found to be effective inhibitors of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and repair. mdpi.com This inhibition disrupts vital cellular processes, leading to bacterial death. The collective findings indicate that metal complexes exhibit higher activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov

Table 2: Antimicrobial Mechanisms of Indole Derivatives and Metal Complexes

| Mechanism | Description | Example Compound/Complex | Target Organisms | Reference |

|---|---|---|---|---|

| DNA Cleavage | Enhanced ability of the complex to bind and break down bacterial DNA. | Indole-thiosemicarbazone metal complexes | E. coli | nih.gov |

| Membrane Disruption | Increased permeability and loss of integrity of the bacterial cell membrane. | Cationic indole amphiphiles, Ruthenium complexes | Mycobacteria | researchgate.netmdpi.com |

| Enzyme Inhibition | Blocking the active sites of essential bacterial enzymes like DNA gyrase. | 8-aminoquinoline-5-nitrouracil-copper complex | Plesiomonas shigelloides | mdpi.com |

Antiviral Mechanisms against Specific Viral Targets

Indole analogues have demonstrated a capacity for antiviral activity through diverse mechanisms that target specific stages of the viral life cycle. These mechanisms are often directed at unique viral proteins or processes, providing a basis for developing targeted antiviral therapies.

One key mechanism is the inhibition of viral entry and uncoating. Compounds can bind to viral capsid proteins, stabilizing them and preventing the release of the viral genome into the host cell. An example of this mechanism is seen with pleconaril, which binds to a hydrophobic pocket in the VP1 capsid protein of picornaviruses, effectively "freezing" the capsid structure. nih.gov

Another strategy involves targeting viral replication at very early stages. The indole derivative CMV423, for instance, has potent activity against human cytomegalovirus (HCMV). Its mechanism of action targets a step in the viral replication cycle that occurs before DNA polymerase activity, likely interfering with the expression of immediate-early antigens. nih.gov

Inhibition of crucial viral enzymes is also a common mechanism. For influenza viruses, some heterocyclic derivatives have been shown to bind to neuraminidase and hemagglutinin proteins on the virion surface. mdpi.com This interaction can reduce the infectivity of the virus, indicating a virucidal effect on extracellular virions. mdpi.com Other compounds, such as adenosine (B11128) analogues, inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme involved in mRNA 'capping', a process on which some viruses are particularly dependent for transcription. nih.gov

Table 3: Antiviral Mechanisms of Indole Analogues and Related Compounds

| Mechanism | Viral Target | Example Compound Class | Specific Virus | Reference |

|---|---|---|---|---|

| Inhibition of Uncoating | VP1 capsid protein | Picornavirus entry inhibitors | Picornaviruses (e.g., rhinovirus) | nih.gov |

| Inhibition of Early Replication | Immediate-early antigen expression step | Indolizine carboxamides (e.g., CMV423) | Human Cytomegalovirus (HCMV) | nih.gov |

| Enzyme Inhibition (mRNA Capping) | S-adenosylhomocysteine (SAH) hydrolase | Adenosine analogues | Rhabdoviruses (e.g., VSV) | nih.gov |

| Virucidal Activity | Hemagglutinin and Neuraminidase | Triazolyl lupinine (B175516) derivatives | Influenza A viruses | mdpi.com |

Anti-inflammatory Action through Specific Pathway Inhibition

Indole derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Their action is often multifaceted, targeting enzymes, transcription factors, and signaling proteins.

A primary mechanism for many indole analogues is the inhibition of cyclooxygenase (COX) enzymes, particularly with selectivity towards the inducible COX-2 isoform. semanticscholar.org Inhibition of COX-2 directly reduces the synthesis of prostaglandins, which are key mediators of inflammation. This leads to a secondary decrease in the production of reactive oxygen species (ROS). semanticscholar.org

The reduction in ROS levels has crucial downstream consequences, most notably the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. semanticscholar.org Decreased oxidative stress prevents the activation and subsequent nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. semanticscholar.org As a result, the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is significantly attenuated. semanticscholar.org

More recently, indole derivatives have been developed as potent inhibitors of the stimulator of interferon genes (STING) pathway. nih.gov Chronic activation of STING can lead to inflammatory damage and autoimmune diseases. Specific indole compounds were found to be more potent than reference inhibitors, effectively relieving symptoms in animal models of inflammatory conditions like acute kidney injury. nih.gov Additionally, some compounds have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of the potent pro-inflammatory cytokine IL-1β. mdpi.com

Table 4: Anti-inflammatory Mechanisms of Indole Analogues

| Pathway/Target | Mechanism of Action | Downstream Effects | Reference |

|---|---|---|---|

| COX-2 Pathway | Direct inhibition of the COX-2 enzyme. | Reduced prostaglandin (B15479496) and ROS production. | semanticscholar.org |

| NF-κB Pathway | Suppression of NF-κB activation and nuclear translocation due to lower ROS. | Decreased expression of TNF-α, IL-6, iNOS, and other pro-inflammatory mediators. | semanticscholar.org |

| STING Pathway | Direct inhibition of the STING protein. | Reduced interferon signaling and inflammatory damage. | nih.gov |

| NLRP3 Inflammasome | Inhibition of inflammasome assembly or activation. | Decreased release of the pro-inflammatory cytokine IL-1β. | mdpi.com |

Future Directions and Research Perspectives in 2,3 Dimethyl 1h Indol 5 Ol Research

Rational Design and Synthesis of Novel 2,3-Dimethyl-1H-indol-5-ol Derivatives with Enhanced Bioactivity or Specific Functions

The rational design and synthesis of novel derivatives based on the 2,3-Dimethyl-1H-indol-5-ol core is a primary avenue for future research. By systematically modifying its structure, researchers can aim to enhance its inherent biological activity or introduce new functionalities. Key to this endeavor is the establishment of a robust structure-activity relationship (SAR) to guide the synthetic efforts.

The indole (B1671886) nucleus is a versatile framework found in a multitude of natural and synthetic compounds with significant biological activities. researchgate.net The development of new synthetic methods allows for the creation of diverse indole-containing compounds that can serve as intermediates for antimicrobial and antiviral agents, as well as building blocks for other bioactive molecules. researchgate.net

Future synthetic strategies should focus on modifications at several key positions of the 2,3-Dimethyl-1H-indol-5-ol molecule. For instance, derivatization of the 5-hydroxyl group could yield ethers and esters with altered pharmacokinetic profiles. Furthermore, substitutions on the benzene (B151609) ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement. The synthesis of a series of analogs with systematic variations will be crucial for elucidating the structural requirements for optimal biological activity.

Advanced Computational Modeling for Predictive Studies and Drug Design

The integration of advanced computational modeling techniques will be instrumental in accelerating the discovery and optimization of 2,3-Dimethyl-1H-indol-5-ol derivatives. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can provide valuable insights into the interactions of these compounds with biological targets, thereby guiding the design of more potent and selective molecules. msjonline.orgnih.govsemanticscholar.org

QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, allowing for the prediction of the potency of yet-unsynthesized compounds. nih.govbiointerfaceresearch.com Molecular docking simulations can predict the binding mode and affinity of the indole derivatives to the active site of a target protein, offering a molecular-level understanding of their mechanism of action. researchgate.netnih.govnih.govherbmedpharmacol.com This computational approach can help in prioritizing synthetic targets and reducing the number of compounds that need to be synthesized and tested, thus saving time and resources.

For example, a 3D-QSAR study could reveal the importance of specific steric and electronic fields around the 2,3-Dimethyl-1H-indol-5-ol scaffold for a particular biological activity. The insights gained from such models can then be used to design new derivatives with optimized properties.

Exploration of New Biological Targets and Mechanistic Insights for Indole Scaffolds

A critical aspect of future research will be the identification of novel biological targets for 2,3-Dimethyl-1H-indol-5-ol and its derivatives. The broad therapeutic potential of the indole scaffold suggests that this particular compound may interact with a variety of biological macromolecules. mdpi.comnih.govnih.govresearchgate.net High-throughput screening of compound libraries against a panel of disease-relevant targets can be a powerful approach to uncover new therapeutic applications.

Once a promising biological target is identified, detailed mechanistic studies will be necessary to understand how the 2,3-Dimethyl-1H-indol-5-ol derivatives exert their effects. This could involve a range of biochemical and cell-based assays to elucidate the signaling pathways and molecular interactions involved. For instance, if a derivative is found to have anticancer activity, further studies would be needed to determine if it induces apoptosis, inhibits cell proliferation, or interferes with other cancer-related pathways.

The pharmacological profiling of promising lead compounds will be essential to characterize their efficacy and selectivity. nih.govosti.gov Understanding the precise mechanism of action is crucial for the further development of these compounds into safe and effective therapeutic agents.

Development of Greener and More Efficient Synthetic Routes for Indole Production

The development of environmentally friendly and efficient synthetic methods for the production of 2,3-Dimethyl-1H-indol-5-ol and its derivatives is a key consideration for sustainable drug development. researchgate.net Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use renewable resources. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Future research in this area should explore the use of alternative solvents, such as water or bio-based solvents, and the development of catalytic reactions that proceed with high atom economy. researchgate.netacs.org Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating organic reactions and often leads to higher yields and cleaner products. tandfonline.commdpi.com The development of one-pot or multi-component reactions can also contribute to a more sustainable synthesis by reducing the number of purification steps and minimizing waste. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-1H-indol-5-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for structurally similar indole derivatives. For example, PEG-400:DMF (2:1 v/v) is an effective solvent system, with CuI as a catalyst and room-temperature stirring for 12 hours under nitrogen. Post-reaction workup includes extraction with ethyl acetate, drying with Na₂SO₄, and purification via flash chromatography (70:30 EtOAc:hexanes). Typical yields range from 30% to 42%, depending on substituents and reaction optimization .

- Critical Analysis : Lower yields (e.g., 30%) may result from incomplete azide conversion or side reactions. Scaling up requires solvent optimization (e.g., continuous flow systems) to improve efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-Dimethyl-1H-indol-5-ol?

- Methodology :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives show distinct triplet/triplet patterns for ethyl linkers (δ ~4.5–3.2 ppm) .

- HRMS : FAB-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 335.1512) and isotopic patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving methyl group positions and hydrogen bonding .

Advanced Research Questions

Q. How do methyl substituents at the 2- and 3-positions of 1H-indol-5-ol influence its biological activity and binding affinity?

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity, potentially improving membrane permeability. For instance, 5-methoxy-1H-indol-6-ol derivatives show altered solubility and enzyme inhibition profiles compared to unmethylated analogs. Computational docking studies (e.g., MOE software) can predict interactions with targets like serotonin receptors or cytochrome P450 enzymes .

- Experimental Validation : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC₅₀ measurements) are critical for validating computational predictions .

Q. What toxicological mechanisms are associated with 2,3-Dimethyl-1H-indol-5-ol, and how do they compare to structurally related indoles?

- Acute Toxicity : Similar to 3-(2-aminoethyl)-1H-indol-5-ol, which exhibits LD₅₀ values of 150–300 mg/kg (oral, rodents). Toxicity manifests as gastrointestinal distress and cardiac arrhythmias, likely due to adrenergic receptor modulation .

- Reproductive Toxicity : Structural analogs show TDLo values of 25 mg/kg (rat, subcutaneous), causing fetal developmental abnormalities. In vitro assays (e.g., zebrafish embryotoxicity) are recommended for preliminary screening .

Q. How can computational models resolve contradictions in reported toxicity data for methylated indoles?

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models can correlate methyl group positioning with toxicity endpoints (e.g., hepatotoxicity). Tools like EPA’s TEST software predict LD₅₀ values and prioritize compounds for in vivo testing .

- Data Triangulation : Cross-referencing in vitro (e.g., Ames test) and in silico data reduces false positives. For example, discrepancies in mutagenicity data may arise from assay-specific metabolic activation .

Q. What experimental strategies mitigate challenges in crystallizing 2,3-Dimethyl-1H-indol-5-ol for X-ray studies?

- Crystallization Optimization : Use high-resolution data (d-spacing < 1 Å) and twinning detection (e.g., R-factor analysis in SHELXL). Co-crystallization with stabilizing ligands (e.g., cyclodextrins) improves crystal lattice stability .

- Alternative Techniques : MicroED or neutron diffraction may resolve hydrogen atom positions obscured by methyl groups in traditional X-ray datasets .

Methodological Considerations

Q. How should researchers design dose-response studies for 2,3-Dimethyl-1H-indol-5-ol in neuropharmacological assays?

- Protocol :

Dose Range : Start with 0.1–100 µM, based on IC₅₀ values of analogous indoles.

Endpoint Selection : Measure cAMP levels (for GPCR targets) or oxidative stress markers (e.g., ROS in SH-SY5Y cells).

Controls : Include positive controls (e.g., 5-HT receptor agonists) and vehicle-only groups.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests (α = 0.05) and power analysis to determine sample size .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Synthetic Yield (CuAAC) | 30–42% | |

| Acute Toxicity (LD₅₀, rat) | 150–300 mg/kg (oral) | |

| Molecular Weight | 175.2 g/mol (theoretical) | Calculated |

| LogP (Predicted) | 2.8 ± 0.3 | QSAR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.